Urea, C-14

Description

Urea 14C is a urea molecule radiolabelled with a radioactive carbon-14. It is currently used for the Urea Breath Test (UBT) and is available as a rapid diagnostic test (marketed as PyTest) for the detection of Helicobacter pylori infections. H pylori is a common stomach bacteria that has been linked to a variety of upper gastrointestinal disorders such as gastritis, gastric and peptic ulcers, stomach cancer, and gastric mucosa-associated lymphoid-tissue (MALT) lymphoma. The UBT is indicated to confirm H. pylori infection and to monitor post-treatment for its eradication. Radiolabelled urea is available in two forms as 13C and 14C. Both forms can be used within the Urea Breath Test, however some may prefer 13C as it is non-radioactive compared to 14C, which may be preferable in pregnant women and children. The Urea Breath Test is based on the ability of the H. pylori enzyme urease to cleave urea into ammonia and carbon dioxide. As the urease enzyme is not present in mammalian cells, the presence of urease (and the products of urea cleavage) in the stomach is evidence that H. pylori bacteria are present. To detect H. pylori, urea labeled with 14C is swallowed by the patient. If gastric urease from H. pylori is present, urea is split to form CO2 and NH3 at the interface between the gastric epithelium and lumen and 14CO2 is absorbed into the blood and exhaled in the breath. Exhaled breath samples can then be collected and measured for the presence of radioactivity.

Urea C-14 is a radiolabelled urea molecule used to diagnose stomach ulcers caused by Heliobacter pylori. In the presence of H. pylori, urea C-14 is metabolized by urease to produce ammonia and radioactive carbon dioxide at the interface between the gastric epithelium and lumen. The radioactive carbon dioxide is absorbed in the blood and is detected when exhaled in the breath.

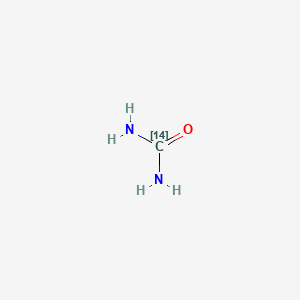

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diamino(114C)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i1+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQUKJJJFZCRTK-NJFSPNSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[14C](=O)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701026303 | |

| Record name | Urea-14C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

62.048 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594-05-8 | |

| Record name | Urea-14C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea C 14 [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea C-14 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09513 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Urea-14C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UREA C-14 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBZ6M63TEE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Urea, C-14: Radioactive Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Urea, C-14, detailing its radioactive properties, synthesis, and significant applications in research and clinical diagnostics. The information is intended for researchers, scientists, and professionals in drug development who utilize radiolabeled compounds in their work.

Core Concepts: Urea and Carbon-14

Urea is a simple organic compound with the chemical formula CO(NH₂)₂. It plays a crucial role in the metabolism of nitrogen-containing compounds in animals and is the primary nitrogen-containing substance in mammalian urine.[1] Carbon-14 (¹⁴C) is a radioactive isotope of carbon with a nucleus containing six protons and eight neutrons.[2][3] Its long half-life and chemical identity with stable carbon make it an invaluable tracer in biological and chemical research.[3][4]

This compound is a urea molecule where one of the carbon atoms is the radioactive isotope ¹⁴C. This radiolabeling allows for the sensitive detection and quantification of urea and its metabolic products in various biological systems.

Radioactive Properties of Carbon-14

The radioactive properties of Carbon-14 are fundamental to its application as a tracer. It undergoes beta decay, a process where a neutron in the nucleus is converted into a proton, emitting an electron (beta particle) and an electron antineutrino.[2][5]

| Property | Value |

| Half-life (t½) | 5700 ± 30 years[2][3] |

| Decay Mode | Beta (β⁻) Decay[2] |

| Decay Product | Nitrogen-14 (¹⁴N)[2][5] |

| Maximum Beta Energy (Eβmax) | 0.1565 MeV (156.5 keV)[2][3] |

| Average Beta Energy (Eβavg) | 0.049 MeV (49 keV)[3][6][7] |

| Specific Activity | 62.4 mCi/mmol (2.31 GBq/mmol)[2][3] |

Synthesis of this compound

The synthesis of this compound typically involves the incorporation of a ¹⁴C-labeled precursor into the urea molecule. A common method is based on the reaction of ¹⁴C-labeled carbon dioxide or a carbonate with ammonia or an amine derivative.

Illustrative Laboratory Synthesis Protocol:

A common laboratory-scale synthesis of this compound can be adapted from the industrial Bosch-Meiser process, utilizing radiolabeled starting materials.

Materials:

-

¹⁴C-labeled Barium Carbonate (Ba¹⁴CO₃)

-

Ammonia (NH₃)

-

Sulfuric Acid (H₂SO₄)

Methodology:

-

Generation of ¹⁴CO₂: ¹⁴C-labeled carbon dioxide is generated by the acidification of ¹⁴C-labeled barium carbonate with a strong acid, such as sulfuric acid.

-

Reaction with Ammonia: The generated ¹⁴CO₂ is then reacted with anhydrous ammonia under high pressure and temperature to form ammonium carbamate.

-

Dehydration: The ammonium carbamate is subsequently dehydrated by heating to yield this compound and water.

-

Purification: The resulting this compound is purified using techniques such as recrystallization to remove any unreacted starting materials and byproducts.

A patented method describes the reaction of carbon-14 labeled barium carbonate with alkali metal amino compounds at elevated temperatures, followed by hydrolysis to obtain the carbon-14 labeled urea.[8]

Key Application: The Urea Breath Test (UBT) for Helicobacter pylori Detection

The most prominent application of this compound is in the Urea Breath Test (UBT), a non-invasive diagnostic tool for detecting Helicobacter pylori infection.[9][10][11][12] H. pylori is a bacterium implicated in various gastrointestinal diseases, including gastritis, peptic ulcers, and gastric cancer.[13]

The principle of the UBT lies in the ability of H. pylori to produce the enzyme urease, which hydrolyzes urea into ammonia and carbon dioxide.[12][13] When a patient ingests a capsule containing this compound, the urease produced by H. pylori breaks down the radiolabeled urea. The resulting ¹⁴CO₂ is absorbed into the bloodstream, transported to the lungs, and exhaled.[13][14] The detection of ¹⁴CO₂ in the patient's breath confirms the presence of an active H. pylori infection.[14]

Diagnostic Accuracy of the ¹⁴C-Urea Breath Test

Meta-analyses have demonstrated the high diagnostic accuracy of the ¹⁴C-UBT.

| Parameter | Pooled Value (95% Confidence Interval) |

| Sensitivity | 0.96 (0.95 - 0.97)[10][11] |

| Specificity | 0.93 (0.91 - 0.94)[10][11] |

| Positive Likelihood Ratio | 12.27 (8.17 - 18.44)[11] |

| Negative Likelihood Ratio | 0.05 (0.04 - 0.07)[11] |

Experimental Protocol: ¹⁴C-Urea Breath Test

The following is a detailed methodology for the ¹⁴C-Urea Breath Test based on established clinical protocols.

Patient Preparation:

-

Patients should fast for at least 6 hours before the test.[2]

-

Antibiotic and bismuth-containing medications should be discontinued for at least 4 weeks prior to the test.[2][8]

-

Proton pump inhibitors (PPIs) should be stopped for at least 2 weeks before the test.[8]

Procedure:

-

Baseline Breath Sample: A baseline breath sample is collected by having the patient exhale into a collection bag or tube.

-

Administration of this compound: The patient ingests a capsule containing a small, safe dose of this compound (typically 1-5 µCi or 37-185 kBq) with a small amount of water.[2][10]

-

Incubation Period: The patient waits for a specified period, usually 10-20 minutes, to allow for the metabolism of the urea if H. pylori is present.[2]

-

Post-Dose Breath Sample: A second breath sample is collected in the same manner as the baseline sample.

-

Sample Analysis: The collected breath samples are analyzed for the presence of ¹⁴CO₂ using a liquid scintillation counter.[12]

-

Interpretation of Results: An increase in the amount of ¹⁴CO₂ in the post-dose sample compared to the baseline sample indicates a positive result for H. pylori infection.

Metabolic Pathway of this compound in the Presence of H. pylori

The following diagram illustrates the biochemical pathway that is exploited in the Urea Breath Test.

Other Research Applications of this compound and Carbon-14 Labeling

Beyond the UBT, this compound and other ¹⁴C-labeled compounds are pivotal in various areas of research, particularly in drug development.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Radiolabeled compounds, including this compound, are instrumental in ADME studies, which are crucial for evaluating the pharmacokinetic profile of new drug candidates.[15] By tracing the ¹⁴C label, researchers can quantitatively determine:

-

Absorption: The rate and extent to which a drug is absorbed into the systemic circulation.

-

Distribution: The tissues and organs where the drug and its metabolites accumulate.

-

Metabolism: The biotransformation of the drug into its various metabolites.

-

Excretion: The routes and rates of elimination of the drug and its metabolites from the body.[15]

Microdosing Studies

Carbon-14 microtracer studies involve administering a very small, non-pharmacologically active dose of a ¹⁴C-labeled drug to human subjects to gather early pharmacokinetic data.[16] This approach provides valuable insights into a drug's behavior in humans with minimal risk to the participants.[16]

Metabolic Pathway Elucidation

This compound can be used as a tracer to study the urea cycle and other metabolic pathways involving urea. By tracking the distribution of the ¹⁴C label in various metabolites, researchers can elucidate the kinetics and regulation of these pathways under different physiological and pathological conditions.

Safety and Radiation Dosimetry

The amount of radioactivity administered in a ¹⁴C-Urea Breath Test is very low and considered safe.[4][14][17] The radiation dose is comparable to or less than the daily natural background radiation exposure.[2] The urinary bladder wall receives the highest absorbed dose.[18]

| Population | Urinary Bladder Wall Absorbed Dose (mGy/MBq) |

| H. pylori-negative males | 0.14 |

| H. pylori-negative females | 0.19 |

| H. pylori-positive males | 0.10 |

| H. pylori-positive females | 0.14 |

Data from Stubbs and Marshall (1993)[18]

Conclusion

This compound is a valuable tool in both clinical diagnostics and biomedical research. Its well-characterized radioactive properties and the high accuracy of the Urea Breath Test have made it a standard for the non-invasive detection of Helicobacter pylori infection. Furthermore, the broader application of Carbon-14 labeling, exemplified by the use of this compound, continues to be indispensable for advancing our understanding of drug disposition and metabolic processes. For researchers and drug development professionals, a thorough understanding of the principles and methodologies associated with this compound is essential for its effective and safe application.

References

- 1. Urea - Wikipedia [en.wikipedia.org]

- 2. ottawahospital.on.ca [ottawahospital.on.ca]

- 3. Carbon-14 - Wikipedia [en.wikipedia.org]

- 4. Carbon-14 | Dating, Mass, & Half-life | Britannica [britannica.com]

- 5. greenkid.idv.tw [greenkid.idv.tw]

- 6. hpschapters.org [hpschapters.org]

- 7. ehs.berkeley.edu [ehs.berkeley.edu]

- 8. nuclearmed.org [nuclearmed.org]

- 9. Systematic Review and Meta-Analysis on the Sensitivity and Specificity of 13C/14C-Urea Breath Tests in the Diagnosis of Helicobacter pylori Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. wjgnet.com [wjgnet.com]

- 11. Diagnostic accuracy of the 14C-urea breath test in Helicobacter pylori infections: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Urea breath test - Wikipedia [en.wikipedia.org]

- 13. openmedscience.com [openmedscience.com]

- 14. 14c urea (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 15. openmedscience.com [openmedscience.com]

- 16. openmedscience.com [openmedscience.com]

- 17. Synthesis of 11C-Labelled Ureas by Palladium(II)-Mediated Oxidative Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Radiation dose estimates for the carbon-14-labeled urea breath test - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of 14C Labeled Urea

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Carbon-14 (¹⁴C) labeled urea, a critical radiolabeled compound primarily utilized in the non-invasive diagnosis of Helicobacter pylori infections through the Urea Breath Test (UBT). This document details various synthetic routes, purification protocols, and analytical methods, presenting quantitative data in a structured format for easy comparison. Furthermore, it includes detailed experimental procedures and visual diagrams to elucidate key processes and pathways.

Introduction

¹⁴C labeled urea is a cornerstone in diagnostic medicine, particularly for the detection of Helicobacter pylori, a bacterium linked to various gastrointestinal diseases, including gastritis, peptic ulcers, and gastric cancer.[1] The diagnostic principle relies on the urease enzyme produced by H. pylori, which hydrolyzes ingested ¹⁴C-urea into ammonia and ¹⁴CO₂.[2] The radiolabeled carbon dioxide is then absorbed into the bloodstream, transported to the lungs, and exhaled, where its detection confirms the presence of the bacterium.[3] The synthesis and purification of high-purity ¹⁴C-urea are therefore critical for the accuracy and reliability of this diagnostic tool.

Synthesis of ¹⁴C Labeled Urea

Several synthetic pathways have been developed for the production of ¹⁴C labeled urea. The choice of method often depends on the available starting materials, desired specific activity, and safety considerations. The most common starting material is ¹⁴C-labeled barium carbonate (Ba¹⁴CO₃), with an alternative route utilizing ¹⁴C-labeled potassium cyanide (K¹⁴CN).

Synthesis from Barium-14C Carbonate (Ba¹⁴CO₃)

This is a widely employed method due to the relative availability of Ba¹⁴CO₃. The general scheme involves the conversion of the carbonate to a cyanamide intermediate, which is then hydrolyzed to urea.

Experimental Protocol:

A method for synthesizing carbon-14 labeled urea involves the reaction of ¹⁴C-labeled barium carbonate with an alkali metal amino compound, such as sodium amide or lithium amide.[4]

-

Reaction Setup: In a nitrogen-protected environment, ¹⁴C-labeled barium carbonate is reacted with an alkali metal amino compound at a temperature of 300 to 400°C for 2 to 5 hours.[4] The molar ratio of barium carbonate to the amino compound is typically between 1:5 and 1:15.[4]

-

Cooling and Hydrolysis: The reaction mixture is cooled to room temperature and then further cooled to 0-10°C using an ice water bath. A 45-55% sulfuric acid solution is slowly added dropwise over 30 to 80 minutes.[4]

-

Stirring: The resulting mixed solution is stirred at room temperature for 40 to 55 hours to facilitate hydrolysis, yielding an aqueous solution of ¹⁴C-urea sulfate.[4]

-

Purification: The aqueous solution of ¹⁴C-urea sulfate is then purified to obtain the final ¹⁴C-labeled urea product.[4]

A reported chemical yield for a process starting from [¹⁴C]-barium carbonate is approximately 80%.[5]

Synthesis from Potassium-14C Cyanide (K¹⁴CN)

An alternative synthetic route starts with ¹⁴C-labeled potassium cyanide. This method involves the oxidation of cyanide to cyanate, followed by reaction with ammonia.

Experimental Protocol:

-

Oxidation: ¹⁴C-labeled potassium cyanide is oxidized to potassium cyanate (K¹⁴CNO) using an oxidizing agent like potassium permanganate.[4]

-

Ammonolysis: The resulting ¹⁴C-potassium cyanate is then reacted with an ammoniacal solution to produce ¹⁴C-urea.[4]

While this method is effective, it is often less preferred due to the higher cost and severe toxicity of potassium cyanide, which necessitates stringent safety protocols.[4]

Synthesis via Phosgene

The reaction of phosgene with ammonia is a well-established industrial method for urea production. For radiolabeling, ¹⁴C-phosgene would be required. This method is generally less common for small-scale radiosynthesis due to the extreme toxicity of phosgene. The reaction is typically carried out at low temperatures (-50°C to -20°C) to achieve high yields and minimize the formation of byproducts.[6]

Purification of ¹⁴C Labeled Urea

Purification is a critical step to ensure the radiochemical purity of the final product, which is essential for its use in diagnostic applications. The primary methods for purifying ¹⁴C-urea are recrystallization and chromatography.

Recrystallization

Recrystallization is a common and effective technique for purifying solid compounds. The choice of solvent is crucial for successful purification.

Experimental Protocol for Recrystallization:

-

Solvent Selection: Various solvents can be used for the recrystallization of urea. A common method involves dissolving the crude urea in conductivity water at a temperature below 60°C.[7] Another approach is to prepare a concentrated aqueous solution (up to 9M) at a temperature below 25°C, filter it, and then add an equal volume of absolute ethanol.[7] Crystallization from 70% ethanol between 40°C and -9°C has also been reported.[7]

-

Dissolution: The crude ¹⁴C-urea is dissolved in a minimum amount of the chosen hot solvent to form a saturated solution.

-

Cooling and Crystallization: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. For the ethanol-water mixture, the solution is typically set aside at -27°C for 2-3 days.[7]

-

Filtration: The purified crystals are collected by vacuum filtration.

-

Washing and Drying: The crystals are washed with a small amount of cold solvent and then dried under vacuum. For instance, drying at 55°C for 6 hours under vacuum is a documented procedure.[7]

A purity of up to 99.9% can be achieved through recrystallization.[8]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are powerful analytical and preparative techniques for assessing and achieving high purity of ¹⁴C-urea.

High-Performance Liquid Chromatography (HPLC):

-

Method: Reversed-phase HPLC is a suitable method for the analysis of urea. A common mobile phase is a mixture of methanol and water, for instance, in a 3:97 volume ratio.[9] Another method utilizes a mobile phase of 95% acetonitrile and 5% deionized water with 0.1% trifluoroacetic acid.

-

Column: A C18 column is typically used.[9]

-

Detection: UV detection at 210 nm is a common method for non-radiolabeled urea and can be adapted for radiochemical detection with an appropriate in-line detector.

Thin-Layer Chromatography (TLC):

-

Stationary Phase: Silica gel plates are commonly used.

-

Mobile Phase: A mixture of dichloromethane, methanol, and ammonium hydroxide (e.g., 90:9:1 or 85:14:1) can be an effective eluent for urea and its derivatives.[7]

-

Visualization: As urea does not absorb UV light, visualization can be achieved using stains such as p-dimethylaminobenzaldehyde (DMAB) or by using a radiodetector for TLC plates.

Data Presentation

The following tables summarize the quantitative data for the synthesis and purification of ¹⁴C labeled urea.

Table 1: Comparison of Synthesis Methods for ¹⁴C Labeled Urea

| Starting Material | Key Reagents | Reaction Conditions | Reported Yield | Purity | Reference |

| Barium-14C Carbonate | Sodium Amide, Sulfuric Acid | 300-400°C, then 0-10°C | ~80% | >99% | [4][5] |

| Potassium-14C Cyanide | Potassium Permanganate, Ammonia | - | - | - | [4] |

Table 2: Purity and Physical Properties of Purified ¹⁴C Labeled Urea

| Property | Value | Reference |

| Purity (after recrystallization) | 99.65% - 99.85% | [5] |

| Purity (by HPLC) | >99% | [5] |

| Melting Point | 132 - 136 °C | [5] |

Mandatory Visualizations

Synthesis Workflow from Barium-14C Carbonate

References

- 1. researchgate.net [researchgate.net]

- 2. Helicobacter pylori urease: properties and role in pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting Urease: A Promising Adjuvant Strategy for Effective Helicobacter pylori Eradication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN101948411B - Method for synthesizing carbon-14 labeled urea - Google Patents [patents.google.com]

- 5. HPLC Method for Quantification of Urea - Chromatography Forum [chromforum.org]

- 6. researchgate.net [researchgate.net]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. Urea Analyzed by HPLC - AppNote [mtc-usa.com]

- 9. Urea Analyzed by HPLC- AppNote [mtc-usa.com]

A Comprehensive Technical Guide to the Safety and Handling of Urea, C-14

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling protocols for Urea, C-14. It is intended to equip laboratory personnel with the knowledge necessary to work safely with this radiolabeled compound, ensuring personal safety and experimental integrity.

Introduction to this compound

This compound is urea in which one of the carbon atoms has been replaced by the radioactive isotope Carbon-14 (¹⁴C). It is a valuable tool in biomedical research, most notably in the Urea Breath Test (UBT) for the diagnosis of Helicobacter pylori infections.[1][2][3][4][5] The presence of H. pylori in the stomach leads to the breakdown of this compound into ammonia and radiolabeled carbon dioxide (¹⁴CO₂), which can be detected in the patient's breath.[1][2][3][4][5][6]

While the radiation dose in clinical applications is considered low and safe for patients[2][3][7], researchers handling larger quantities or working with the compound for extended periods must adhere to strict safety protocols to minimize occupational exposure.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

| Property | Value | Source |

| Chemical Formula | CH₄N₂O | [1][8] |

| Molecular Weight | ~62.048 g/mol | [1][4] |

| Appearance | White, odorless solid (crystals or pellets) | [8][9] |

| Solubility | Highly soluble in water | [8][9][10] |

| Melting Point | 131 - 135 °C | [11] |

| Density | ~1.335 g/cc | [8] |

| Vapor Pressure | 1.25 mmHg @ 25 °C | [11] |

Radiological Data and Health Hazards

The primary hazard associated with this compound is radiological, stemming from the beta-emitting properties of Carbon-14.

Radiological Characteristics of Carbon-14

| Property | Value | Source |

| Half-Life | 5730 years | [12][13][14][15] |

| Radiation Type | Beta (β) particles | [12][13][15] |

| Maximum Beta Energy | 0.156 MeV | [12][13][16] |

| Average Beta Energy | 0.049 MeV | [13] |

| Maximum Range in Air | ~22-24 cm (8.6 inches) | [12][14][15] |

| Maximum Range in Water/Tissue | ~0.28-0.30 mm | [14][15] |

| Shielding | Glass and plastic are effective shields. | [13][17] |

Health Hazards

The low-energy beta particles emitted by C-14 pose a minimal external radiation hazard as they are unable to penetrate the outer dead layer of the skin.[12][16] The primary concern is internal exposure through:

-

Ingestion: Accidental ingestion of the compound.

-

Inhalation: Inhalation of airborne particles or, more critically, gaseous ¹⁴CO₂ that may be generated.[12][17]

-

Skin Absorption: Some C-14 labeled organic compounds can be absorbed through the skin.[12][15][16][17]

Once internalized, C-14 can be incorporated into biological molecules, with the critical organ for most C-14 labeled compounds being fat tissue.[12][15][17]

Personal Protective Equipment (PPE) and Handling Protocols

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential when working with this compound.

Hierarchy of Controls

Personal Protective Equipment (PPE)

-

Lab Coat: A full-length lab coat is mandatory to prevent contamination of personal clothing.[13][17]

-

Gloves: Wear two pairs of disposable gloves (e.g., nitrile) and change the outer pair frequently, at least every 20 minutes, as some C-14 compounds can penetrate glove material.[12][15][16]

-

Eye Protection: Safety glasses or goggles should be worn to protect against splashes.[11]

Safe Handling Practices

-

Designated Area: All work with this compound should be conducted in a designated and clearly labeled area.[13][16]

-

Ventilation: Handle potentially volatile compounds or procedures that could generate dust or aerosols in a certified chemical fume hood.[16][18]

-

Contamination Control: Use spill trays lined with absorbent paper to contain potential spills.[16]

-

Hygiene: Wash hands thoroughly after handling this compound and before leaving the laboratory.[19] Do not eat, drink, or apply cosmetics in the designated work area.[16]

Storage and Waste Disposal

Proper storage and disposal are critical to prevent contamination and ensure regulatory compliance.

Storage

-

Store this compound in a well-sealed, clearly labeled container.

-

The storage area should be secure and designated for radioactive materials.

-

Consult the manufacturer's instructions for specific storage temperature requirements.

Waste Disposal

-

Solid Waste: Contaminated items such as gloves, absorbent paper, and pipette tips should be disposed of in a designated radioactive waste container.[13]

-

Liquid Waste: Aqueous waste may be disposable via the sanitary sewer, depending on institutional limits. Consult your institution's Radiation Safety Officer (RSO) for specific disposal guidelines.[20]

-

All waste containers must be clearly labeled with the radioisotope, activity level, and date.

Spill and Decontamination Procedures

Prompt and appropriate action is required in the event of a spill to minimize exposure and prevent the spread of contamination.

Spill Response Workflow

Decontamination Protocol

-

Notification: Immediately notify others in the laboratory and your supervisor.[21]

-

Personal Decontamination: If skin or clothing is contaminated, remove the affected clothing and wash the skin with mild soap and water.[21]

-

Containment: For liquid spills, cover with absorbent material, working from the outside in. For solid spills, gently dampen the material to prevent airborne dust.

-

Cleaning: Use a commercial radiation decontamination solution (e.g., Count Off) to clean the spill area.[13]

-

Waste Disposal: Place all contaminated cleaning materials into a designated radioactive waste bag.[13][22]

-

Monitoring: Perform a wipe test of the decontaminated area to ensure all removable contamination has been cleaned.[13]

-

Reporting: Report the incident to your institution's Radiation Safety Officer.

Experimental Protocols

Protocol for Wipe Testing for C-14 Contamination

This protocol is essential for routine monitoring of work areas to ensure a clean and safe environment.

-

Preparation:

-

Put on appropriate PPE (lab coat, double gloves, safety glasses).

-

Prepare a diagram of the area to be surveyed, indicating wipe locations.

-

Label liquid scintillation vials corresponding to each wipe location.

-

-

Wiping:

-

Take a filter paper or cotton swab and moisten it with a suitable solvent (e.g., ethanol or water).

-

Wipe a 100 cm² area at each designated location.

-

Place the wipe into the corresponding labeled scintillation vial.

-

-

Sample Analysis:

-

Add an appropriate liquid scintillation cocktail to each vial.

-

Include a blank vial (a clean wipe with cocktail) to measure background radiation.

-

Place the vials in a liquid scintillation counter and count for C-14.

-

-

Data Interpretation:

-

Compare the counts per minute (CPM) of the sample wipes to the background and institutional action levels.

-

If contamination is found above the action level, decontaminate the area and re-wipe.

-

Maintain a logbook of all wipe test results.[12]

-

General Protocol for the Urea Breath Test (in vitro sample handling)

This protocol outlines the laboratory steps for processing breath samples collected during a Urea Breath Test.

-

Sample Collection (as per clinical protocol):

-

¹⁴CO₂ Trapping:

-

The exhaled breath from the collection device is bubbled through a trapping solution in a scintillation vial. This solution typically contains a CO₂ absorber like hyamine hydroxide and a pH indicator.[23][26]

-

The bubbling continues until the indicator changes color, signifying that a specific amount of CO₂ has been trapped.[23]

-

-

Scintillation Counting:

-

A liquid scintillation cocktail is added to the vial.[23]

-

The vial is mixed and placed in a liquid scintillation counter.

-

The radioactivity (in disintegrations per minute, DPM) is measured.

-

-

Result Calculation and Interpretation:

Conclusion

Working with this compound offers significant benefits in research and diagnostics. However, its radioactive nature necessitates a comprehensive understanding and strict adherence to safety protocols. By implementing the guidelines outlined in this document, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound, ensuring a safe laboratory environment for all personnel. Always consult your institution's specific safety manuals and Radiation Safety Officer for guidance tailored to your work.

References

- 1. Urea C-14 | CH4N2O | CID 11457650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. 14c urea (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 4. Urea-14C | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. UREA C 14 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. headwaybio.com [headwaybio.com]

- 7. headwaybio.com [headwaybio.com]

- 8. Urea | NH2CONH2 | CID 1176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Urea - Wikipedia [en.wikipedia.org]

- 11. fishersci.com [fishersci.com]

- 12. ehs.yale.edu [ehs.yale.edu]

- 13. research.columbia.edu [research.columbia.edu]

- 14. ehs.umich.edu [ehs.umich.edu]

- 15. uwyo.edu [uwyo.edu]

- 16. queensu.ca [queensu.ca]

- 17. HP-26: C-14 | Worcester Polytechnic Institute [wpi.edu]

- 18. echemi.com [echemi.com]

- 19. chemos.de [chemos.de]

- 20. ehs.princeton.edu [ehs.princeton.edu]

- 21. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 22. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 23. greenkid.idv.tw [greenkid.idv.tw]

- 24. Urea Breath Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. ottawahospital.on.ca [ottawahospital.on.ca]

- 26. richtlijnendatabase.nl [richtlijnendatabase.nl]

- 27. jnm.snmjournals.org [jnm.snmjournals.org]

- 28. A new, practical, low-dose 14C-urea breath test for the diagnosis of Helicobacter pylori infection: clinical validation and comparison with the standard method - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Abundance and Environmental Levels of ¹⁴C for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Carbon-14 (¹⁴C), a naturally occurring radioactive isotope of carbon. The guide details its natural abundance in various environmental reservoirs, typical environmental levels, and the analytical methodologies used for its quantification. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize ¹⁴C in their work, such as in Absorption, Distribution, Metabolism, and Excretion (ADME) studies.

Natural Abundance and Environmental Levels of ¹⁴C

Carbon-14 is continuously produced in the upper atmosphere through the interaction of cosmic rays with nitrogen atoms.[1] It subsequently oxidizes to form ¹⁴CO₂ and enters the global carbon cycle, distributing through the atmosphere, oceans, and terrestrial biosphere. The natural abundance of ¹⁴C is approximately 1.2 parts per trillion (ppt) of all carbon atoms.[1] However, its concentration in different environmental reservoirs varies due to exchange rates and residence times. Anthropogenic activities, particularly atmospheric nuclear weapons testing in the mid-20th century, significantly increased atmospheric ¹⁴C levels.[1][2]

Data on Natural Abundance and Environmental Levels

The following tables summarize the typical concentrations of ¹⁴C in major environmental reservoirs.

Table 1: Natural Abundance of ¹⁴C in Major Environmental Reservoirs

| Reservoir | ¹⁴C Concentration (Bq/kg Carbon) | Notes |

| Pre-industrial Atmosphere (ca. 1950) | ~226[1][2] | Represents the baseline before significant anthropogenic influence. |

| Modern Atmosphere (2009) | ~238[1] | Reflects the decline from the "bomb pulse" peak but still slightly elevated compared to pre-industrial levels. |

| Terrestrial Biosphere (Plants) | ~226 - 238[1][2] | In equilibrium with the atmosphere through photosynthesis.[3] |

| Surface Ocean | ~197 - 207[4] | Lower than the atmosphere due to the "marine reservoir effect," with a time lag in equilibration of about 10 years.[3][5] |

| Deep Ocean | Varies significantly, generally lower than surface waters | Acts as a large carbon reservoir, with ¹⁴C residing for about 1,000 years before upwelling.[6] |

Table 2: Reported Environmental Levels of ¹⁴C in Various Matrices

| Matrix | Location/Condition | ¹⁴C Concentration (Bq/kg Carbon) | Reference |

| Grass | Near Cernavoda Nuclear Power Plant (200 m) | 311 | [7] |

| Grass | Background (Sweden, 1999-2001) | 243 ± 2 | [8] |

| Vegetation (average) | Near a nuclear research reactor | 162 - 339 | [9] |

| Air (average) | Near a nuclear research reactor | 158 - 406 | [9] |

| Surface Seawater | Near Qinshan Nuclear Power Plant | 196.8 - 206.5 | [4] |

Experimental Protocols for ¹⁴C Measurement

The two primary techniques for measuring ¹⁴C concentrations are Accelerator Mass Spectrometry (AMS) and Liquid Scintillation Counting (LSC). AMS is a highly sensitive method that directly counts ¹⁴C atoms, making it suitable for very small samples.[10] LSC, a radiometric method, detects the beta particles emitted during the radioactive decay of ¹⁴C.[11]

Sample Preparation

Proper sample preparation is critical to remove contaminants and convert the carbon in the sample into a form suitable for analysis.

2.1.1. Soil and Sediment Samples

-

Physical Pretreatment: Samples are typically sieved to remove large debris and rootlets. For bulk organic sediment, a sieve size of <180 microns is common.

-

Acid Wash: An acid wash, typically with hydrochloric acid (HCl), is performed to remove carbonates.[9]

-

Alkali Wash (for humic and humin fractions): To isolate specific organic fractions, an alkali wash with sodium hydroxide (NaOH) is used to separate humic acids (soluble) from humin (insoluble).[12]

-

Rinsing and Drying: Samples are rinsed with deionized water to neutralize the pH and then dried.

2.1.2. Water Samples

-

Collection: Water samples should be collected in clean, airtight glass bottles to prevent atmospheric CO₂ contamination.[13]

-

Isolation of Dissolved Inorganic Carbon (DIC): For DIC analysis, the water is acidified (e.g., with phosphoric acid) to convert dissolved carbonates and bicarbonates into CO₂ gas.[4]

-

CO₂ Trapping: The evolved CO₂ is trapped, often using a chemical absorbent or by cryogenic freezing.[4]

-

For LSC: The trapped CO₂ can be absorbed into a scintillation cocktail for direct analysis.[13]

-

For AMS: The trapped CO₂ is purified and then reduced to graphite.

2.1.3. Biological Tissues (e.g., Bone, Plant Material)

-

Cleaning: The surface of the material is physically cleaned to remove adhering contaminants.[9] For bone, the outermost layers are scraped away.[9] For plant macrofossils, they are carefully picked from the sediment matrix under a microscope.[10]

-

Acid-Base-Acid (ABA) Treatment: A common method for wood, charcoal, and other plant materials involves sequential treatment with HCl, NaOH, and then HCl again to remove carbonates and humic acids.[9]

-

Collagen Extraction (for bone): The bone is demineralized with cold, dilute HCl to isolate collagen. An optional alkali wash can be used to remove any remaining organic acid contaminants.[9]

-

Combustion: The cleaned and pretreated organic material is combusted to CO₂.

Accelerator Mass Spectrometry (AMS) Analysis

-

Graphitization: The purified CO₂ from the sample is catalytically reduced to elemental carbon (graphite).

-

Target Preparation: The graphite is pressed into a target holder.

-

Ionization: The graphite target is bombarded with cesium ions to produce a beam of negatively charged carbon ions.

-

Acceleration: The carbon ions are accelerated to high energies in a tandem accelerator.

-

Mass Separation: The high-energy ions are passed through a series of magnets and electrostatic analyzers that separate the carbon isotopes (¹²C, ¹³C, and ¹⁴C) based on their mass-to-charge ratio.

-

Detection: The individual ¹⁴C atoms are counted in a detector, while the stable isotopes are measured in Faraday cups. The ratio of ¹⁴C to the stable isotopes is used to determine the ¹⁴C concentration.

Liquid Scintillation Counting (LSC) Analysis

-

Sample and Cocktail Preparation: The sample, typically in the form of CO₂ absorbed in a suitable chemical or as synthesized benzene, is mixed with a liquid scintillation cocktail in a vial.[11] The cocktail contains scintillators that emit light when they interact with the beta particles from ¹⁴C decay.

-

Counting: The vial is placed in a light-tight LSC instrument.

-

Detection: Photomultiplier tubes (PMTs) detect the flashes of light (scintillations).

-

Data Analysis: The instrument records the number of scintillations over time, which is proportional to the amount of ¹⁴C in the sample. Quench correction is applied to account for any reduction in light output due to interfering substances in the sample.

Visualizations

Global Carbon-14 Cycle

The following diagram illustrates the major reservoirs and fluxes of ¹⁴C in the global carbon cycle.

Caption: Global Carbon-14 Cycle Diagram.

Analytical Workflow for ¹⁴C Measurement

This diagram outlines the general workflow for the analysis of ¹⁴C in environmental and biological samples.

Caption: ¹⁴C Analytical Workflow Diagram.

Application in Drug Development

In the pharmaceutical industry, ¹⁴C-labeled compounds are instrumental in ADME (Absorption, Distribution, Metabolism, and Excretion) studies. By tracing the ¹⁴C label, researchers can quantify the parent drug and its metabolites in various biological matrices, providing crucial data for safety and efficacy assessments. The high sensitivity of AMS allows for the use of microdoses of ¹⁴C-labeled drugs in human studies, minimizing radiation exposure while still providing robust pharmacokinetic data.

References

- 1. Carbon-14 - Wikipedia [en.wikipedia.org]

- 2. radioprotection.org [radioprotection.org]

- 3. Radiocarbon (14C) in Terrestrial & Marine Environments [radiocarbon.com]

- 4. researchgate.net [researchgate.net]

- 5. Marine Reservoir Effect, Corrections to Radiocarbon Dates [radiocarbon.com]

- 6. eos.org [eos.org]

- 7. Levels of 14C in the Terrestrial Environment in the Vicinity of Two European Nuclear Power Plants | Radiocarbon | Cambridge Core [cambridge.org]

- 8. researchgate.net [researchgate.net]

- 9. AMS laboratories carbon 14 test standard pretreatment [radiocarbon.com]

- 10. uib.no [uib.no]

- 11. revvity.co.jp [revvity.co.jp]

- 12. AMS Lab Radiocarbon Dating Sediments - C14 Beta Analytic [radiocarbon.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Decay Characteristics and Detection of Carbon-14

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental decay characteristics of Carbon-14 (¹⁴C) and a detailed examination of the primary methods for its detection. This document is intended to serve as a core resource, offering in-depth information on the principles, experimental protocols, and comparative performance of key detection technologies.

Core Decay Characteristics of Carbon-14

Carbon-14 is a radioactive isotope of carbon with a nucleus containing six protons and eight neutrons. It is naturally produced in the Earth's upper atmosphere through the interaction of cosmic rays with nitrogen atoms.[1] ¹⁴C undergoes beta decay, a process in which a neutron in the nucleus is converted into a proton, leading to the emission of a beta particle (an electron) and an electron antineutrino.[2][3] This transmutation changes the atom from Carbon-14 to the stable isotope Nitrogen-14.[2][3]

The decay of Carbon-14 is a first-order kinetic process, meaning the rate of decay is proportional to the number of radioactive atoms present. This predictable decay rate is the foundation of radiocarbon dating and is crucial for quantitative tracer studies.[4]

Below is a summary of the core decay properties of Carbon-14.

| Property | Value |

| Half-Life (t½) | 5730 ± 40 years[1][3] |

| Decay Mode | Beta (β⁻) Decay[2][3] |

| Daughter Nuclide | Nitrogen-14 (¹⁴N) (Stable)[2][3] |

| Maximum Beta Energy (Eβmax) | 156.5 keV[3][5] |

| Average Beta Energy (Eβavg) | 49 keV[3] |

| Specific Activity | 164.9 GBq/g (2.31 GBq/mmol)[3] |

Detection Methodologies for Carbon-14

The detection and quantification of Carbon-14 are critical in a multitude of scientific disciplines, from archaeology to pharmacology. The low energy of the emitted beta particles and the often low abundance of ¹⁴C necessitate sensitive detection methods. The three primary techniques employed are Liquid Scintillation Counting (LSC), Accelerator Mass Spectrometry (AMS), and Gas Proportional Counting.

Comparative Overview of Detection Methods

The choice of detection method depends on several factors, including the required sensitivity, the amount of sample available, cost, and throughput. Accelerator Mass Spectrometry is the most sensitive technique, capable of detecting individual ¹⁴C atoms, but it is also the most expensive and requires specialized facilities.[6][7] Liquid Scintillation Counting offers a good balance of sensitivity and accessibility for many laboratory applications.[8] Gas Proportional Counting, a traditional radiometric method, is less common now but still a valid technique.[9]

| Parameter | Liquid Scintillation Counting (LSC) | Accelerator Mass Spectrometry (AMS) | Gas Proportional Counting |

| Principle of Detection | Measures photons produced by the interaction of β⁻ particles with a scintillator.[8][10] | Directly counts ¹⁴C atoms after acceleration and mass separation.[6][7] | Measures the ionization of a gas caused by β⁻ particles.[9][11] |

| Typical Sample Size | 1-15 g (can be lower with specialized techniques)[12] | 20-50 mg (can be as low as a few micrograms)[13][14] | 10-100 g[14] |

| Typical Detection Efficiency | 65% - 83% (can be up to 95% for unquenched samples)[15] | ~1% (inclusive of all steps from CO₂ to ion detection)[16] | High, as the sample is the counting gas. |

| Typical Background | 0.24 - 1.6 counts per minute (cpm)[17][18] | Very low; allows for dating very old samples.[13][19] | Higher than AMS, can be affected by environmental radon. |

| Measurement Uncertainty | Dominated by counting statistics and quenching effects.[20] | High precision, often limited by sample processing background.[13][19] | Influenced by counting statistics and gas purity.[21] |

| Advantages | Good availability, lower cost, various sample preparation methods.[12] | Highest sensitivity and precision, very small sample size needed.[7][22] | High counting efficiency for the gas within the detector. |

| Disadvantages | Susceptible to chemical and color quenching, requires cocktail disposal.[20] | High cost, complex instrumentation, potential for contamination with small samples.[6][12] | Larger sample size required, sensitive to impurities in the counting gas.[14] |

Experimental Protocols

Liquid Scintillation Counting (LSC)

Principle: The sample containing ¹⁴C is mixed with a liquid scintillation cocktail. The beta particles emitted from ¹⁴C transfer energy to solvent molecules, which in turn excite fluor molecules (scintillators). As the fluors return to their ground state, they emit photons of light. These light flashes are detected by photomultiplier tubes (PMTs) and converted into electrical pulses, which are then counted.[8][10]

Detailed Methodology:

-

Sample Preparation:

-

Direct Mixing: For liquid samples soluble in the scintillation cocktail (e.g., bio-ethanol), a known volume is directly mixed with the cocktail in a scintillation vial.[12]

-

CO₂ Absorption: For solid or liquid samples, they are first combusted to produce CO₂. The CO₂ is then trapped in an absorbing agent (e.g., Carbo-Sorb® E) which is then mixed with a scintillation cocktail.[23]

-

Combust the sample in an oxygen-rich environment to convert all carbon to CO₂.

-

Bubble the resulting gas through a trapping solution (e.g., 0.5 N NaOH or a specialized CO₂ absorber).[17]

-

Mix an aliquot of the trapping solution with a scintillation cocktail.

-

-

Benzene Synthesis: For high-precision dating, the sample carbon is converted to benzene.

-

Combust the sample to CO₂.

-

React the CO₂ with molten lithium at high temperatures (700-900 °C) to form lithium carbide (Li₂C₂).[15]

-

Hydrolyze the lithium carbide with water to produce acetylene (C₂H₂).[15]

-

Trimerize the acetylene to benzene (C₆H₆) using a catalyst.[15]

-

Dissolve a known weight of the synthesized benzene in a scintillation cocktail containing fluors like PPO and POPOP.[8]

-

-

-

Instrumentation and Measurement:

-

Place the scintillation vial in the liquid scintillation counter. Modern counters often have refrigeration to reduce thermal noise in the PMTs.[10]

-

Set the energy window for counting to optimize the signal-to-noise ratio for ¹⁴C.

-

Measure the sample for a predetermined amount of time to achieve the desired statistical precision.

-

Measure a background sample (containing no ¹⁴C) and a standard with a known ¹⁴C activity to determine the counting efficiency.

-

Correct the sample counts for background and counting efficiency to determine the activity of ¹⁴C in the sample. Quench correction is often necessary to account for any inhibition of the scintillation process.[20]

-

Accelerator Mass Spectrometry (AMS)

Principle: AMS directly counts the number of ¹⁴C atoms in a sample relative to the stable carbon isotopes (¹²C and ¹³C). This method achieves extremely high sensitivity by accelerating ions to high energies, which allows for the separation of ¹⁴C from interfering isobars (like ¹⁴N) and molecular ions.[6][7]

Detailed Methodology:

-

Sample Preparation (Graphitization):

-

Pre-treat the sample to remove any contaminating carbon.

-

Combust the sample in a sealed, evacuated quartz tube with an oxidant (e.g., CuO) at high temperature (e.g., 900 °C) to produce CO₂.[24]

-

Cryogenically purify the CO₂ to remove water and other gases.[25]

-

Reduce the CO₂ to solid graphite in the presence of a metal catalyst (typically iron or cobalt powder) and hydrogen gas at elevated temperatures (e.g., 550-650 °C).[25][26] The reaction proceeds via the formation of carbon monoxide.[25]

-

Press the resulting graphite-catalyst mixture into an aluminum or copper target holder (cathode).[24]

-

-

Instrumentation and Measurement:

-

Place the target wheel containing the sample cathodes, standards, and blanks into the ion source of the AMS system.

-

Bombard the target with a beam of cesium ions (Cs⁺), which sputters negative carbon ions (C⁻) from the sample. Nitrogen does not readily form stable negative ions, which provides the initial rejection of ¹⁴N.[27][28]

-

Accelerate the C⁻ ions through the first stage of a tandem accelerator to a high positive voltage terminal.

-

At the terminal, the ions pass through a "stripper" (a thin foil or gas), which removes several electrons, converting the negative ions into positive ions (e.g., C³⁺). This process destroys molecular ions (like ¹³CH⁻) that have the same mass as ¹⁴C⁻.[28][29]

-

Accelerate the now positive carbon ions through the second stage of the accelerator.

-

Pass the high-energy ion beam through a series of magnets and electrostatic analyzers that separate the isotopes based on their mass-to-charge ratio.

-

Measure the currents of the abundant isotopes (¹²C and ¹³C) in Faraday cups.[27]

-

Count the individual ¹⁴C ions in a sensitive particle detector.[27]

-

Calculate the ¹⁴C/¹²C and ¹³C/¹²C ratios for the sample and compare them to standards to determine the ¹⁴C concentration.

-

Gas Proportional Counting

Principle: This radiometric technique measures the beta particles emitted by ¹⁴C by using the sample carbon, converted to a gas, as part of the detector's counting gas. When a beta particle passes through the gas, it creates ion pairs. A high voltage applied to the detector causes these initial electrons to accelerate, creating an avalanche of secondary ionizations. This results in a measurable electrical pulse whose magnitude is proportional to the initial energy deposited by the beta particle.[9][11]

Detailed Methodology:

-

Sample Preparation:

-

Combust the organic sample or treat carbonates with acid to convert the sample carbon into CO₂ gas.[11]

-

Rigorously purify the CO₂ gas to remove any electronegative impurities (like oxygen or water vapor) that would interfere with the counter's operation.

-

-

Instrumentation and Measurement:

-

Introduce the purified CO₂ gas into a proportional counter, which typically has a central anode wire and a cylindrical cathode.

-

Apply a high voltage to the anode to create a strong electric field.

-

The beta particles from ¹⁴C decay will ionize the gas, and the resulting electrical pulses are amplified and counted.

-

The counter is typically placed inside a shield of lead and/or iron to reduce the background from external radiation. An anticoincidence guard of surrounding detectors is often used to veto cosmic ray events.

-

Measure a background gas (e.g., CO₂ from an ancient source with no ¹⁴C) and a modern standard gas to calibrate the counter and determine its efficiency.

-

Calculate the ¹⁴C activity of the sample based on the net count rate and the amount of carbon in the counter.

-

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Radiocarbon dating: background | ANU Research School of Earth Sciences [earthsciences.anu.edu.au]

- 2. openmedscience.com [openmedscience.com]

- 3. Carbon-14 - Wikipedia [en.wikipedia.org]

- 4. Content - Radioactive decay and half-life [amsi.org.au]

- 5. Carbon-14 - isotopic data and properties [chemlin.org]

- 6. Accelerator Mass Spectrometry, C14 Dating, What is AMS? [radiocarbon.com]

- 7. Accelerator Mass Spectrometry (AMS) | Radiocarbon Dating | The Chrono Centre | QUB [14chrono.org]

- 8. LIQUID SCINTILLATION COUNTING (LSC)—PAST, PRESENT, AND FUTURE | Radiocarbon | Cambridge Core [cambridge.org]

- 9. What is Carbon-14 (14C) Dating? Carbon Dating Definition [radiocarbon.com]

- 10. Liquid Scintillation Counting | Revvity [revvity.co.jp]

- 11. GADAM Centre - Radiocarbon Laboratory [carbon14.pl]

- 12. hidex.de [hidex.de]

- 13. 14C Background Levels in an Accelerator Mass Spectrometry System [arizona.aws.openrepository.com]

- 14. What is Carbon Dating? | University of Chicago News [news.uchicago.edu]

- 15. journals.uair.arizona.edu [journals.uair.arizona.edu]

- 16. scispace.com [scispace.com]

- 17. radioprotection.org [radioprotection.org]

- 18. Enhanced low-level LSC performance for carbon-14 dating using a bismuth germanate (Bi{sub 4}Ge{sub 3}O{sub 12}) quasi-active guard (Journal Article) | OSTI.GOV [osti.gov]

- 19. 14C Background Levels in An Accelerator Mass Spectrometry System | Radiocarbon | Cambridge Core [cambridge.org]

- 20. researchgate.net [researchgate.net]

- 21. Carbon-14 dating of small samples by proportional counting. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 22. Carbon-14 dating: a comparison of Beta and ion counting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Solid Sample AMS | BioAMS [bioams.llnl.gov]

- 25. activetectonics.asu.edu [activetectonics.asu.edu]

- 26. researchgate.net [researchgate.net]

- 27. Education - Stable Isotopes NOAA GML [gml.noaa.gov]

- 28. Radiocarbon WebInfo - AMS [c14.arch.ox.ac.uk]

- 29. Accelerator mass spectrometry - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Specific Activity of Urea, C-14 for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the specific activity of Carbon-14 labeled urea (Urea, C-14), a critical radiotracer for researchers, scientists, and professionals in drug development. Below, you will find detailed information on its quantitative characteristics, experimental applications, and its role in various scientific domains.

Understanding the Specific Activity of this compound

Specific activity is a fundamental parameter for any radiolabeled compound, defining the amount of radioactivity per unit mass or mole of the substance. It is a crucial factor in experimental design, ensuring that the introduction of the radiotracer does not perturb the biological system under study. For this compound, this value dictates the sensitivity of detection and the physiological relevance of the tracer concentration.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with this compound. It is important to note that the specific activity of commercially available this compound can vary between manufacturers and batches. For research applications beyond the Urea Breath Test, a higher specific activity is often desirable to minimize the mass of urea administered.

| Parameter | Typical Value/Range | Unit | Notes |

| Radioactivity per Dose (UBT) | 1 µCi (37 kBq) | µCi or kBq | This is the standard dose for the Helicobacter pylori Urea Breath Test (UBT).[1] |

| Molar Mass | ~62.03 g/mol | g/mol | The molar mass of this compound is slightly higher than that of unlabeled urea (~60.06 g/mol ) due to the presence of the C-14 isotope. |

| Half-life of C-14 | ~5730 | years | The long half-life of Carbon-14 allows for long-term studies without significant decay of the radiolabel.[2][3] |

| Biological Half-life (unhydrolyzed) | ~12 | hours | This compound that is not metabolized is primarily excreted in the urine.[2][4] |

| Biological Half-life (retained C-14) | ~40 | days | A small percentage of C-14 may be incorporated into the body's carbon pool and is excreted more slowly.[2][4] |

| Radiochemical Purity | ≥ 98% | % | Refers to the proportion of the total radioactivity that is present in the chemical form of urea. |

| Radionuclidic Purity | ≥ 99% | % | Represents the proportion of the total radioactivity that is due to the C-14 isotope. |

Core Applications and Experimental Protocols

The primary application of this compound is in the diagnosis of Helicobacter pylori infection via the Urea Breath Test (UBT). However, its utility extends to metabolic research and preclinical drug development, particularly in Absorption, Distribution, Metabolism, and Excretion (ADME) studies.

The Urea Breath Test (UBT) for Helicobacter pylori Detection

The UBT is a non-invasive diagnostic tool that relies on the urease enzyme produced by H. pylori.[5] This enzyme hydrolyzes ingested this compound into ammonia and radiolabeled carbon dioxide (¹⁴CO₂). The ¹⁴CO₂ is absorbed into the bloodstream, transported to the lungs, and exhaled, where its presence can be quantified.[6]

-

Patient Preparation: The patient should fast for at least 6 hours prior to the test. Certain medications, such as antibiotics, bismuth compounds, and proton pump inhibitors, should be discontinued for a specified period before the test to avoid false-negative results.[1]

-

Administration: A single capsule containing 1 µCi (37 kBq) of this compound is administered to the patient with lukewarm water.[1]

-

Breath Sample Collection: After a specific time, typically 10-20 minutes, the patient exhales into a collection apparatus, such as a balloon or a vial containing a trapping solution.[1]

-

Sample Analysis: The collected breath sample is analyzed using a liquid scintillation counter to measure the amount of ¹⁴CO₂.

-

Interpretation: An elevated level of ¹⁴CO₂ in the breath sample compared to a baseline indicates the presence of urease activity and, therefore, an active H. pylori infection.

Metabolic Tracing Studies

This compound can be employed as a tracer to investigate urea metabolism and its role in various physiological and pathological states, such as in studies of the urea cycle in preclinical animal models.

-

Animal Model Preparation: Acclimate the animal models (e.g., guinea pigs) to the experimental conditions. For studies investigating the role of gut microbiota, a comparison between conventional and germ-free animals can be performed.[1]

-

Dose Preparation and Administration: Prepare a solution of this compound with a known specific activity. The route of administration can be oral (intragastric) or parenteral (intraperitoneal), depending on the research question.[1]

-

Sample Collection: Collect exhaled air, urine, and feces at predetermined time points. At the end of the study, tissues and organs of interest can be harvested.

-

Sample Processing and Analysis:

-

Exhaled Air: Trap the exhaled ¹⁴CO₂ in a suitable absorbent and quantify the radioactivity using a liquid scintillation counter.

-

Urine and Feces: Homogenize the samples and measure the radioactivity in an aliquot.

-

Tissues: Homogenize the tissues and perform liquid scintillation counting to determine the distribution of the radiolabel.

-

-

Data Analysis: Calculate the percentage of the administered dose recovered in each sample type over time to understand the metabolic fate of the urea.

ADME Studies in Drug Development

Radiolabeled compounds are invaluable tools in ADME studies, providing quantitative data on the fate of a drug candidate in a biological system.[3][4] While not a direct therapeutic agent, this compound can be used in foundational studies to understand the behavior of small molecules containing a urea moiety, which is a common functional group in many pharmaceuticals.

-

Test System Preparation: Prepare in vitro test systems such as liver microsomes, S9 fractions, or primary hepatocytes from relevant species (e.g., rat, dog, human).

-

Incubation: Incubate the test system with this compound at a specified concentration and temperature (typically 37°C). Include necessary cofactors (e.g., NADPH for cytochrome P450-mediated metabolism).

-

Time-Point Sampling: At various time points, take aliquots of the incubation mixture and quench the metabolic reaction (e.g., by adding a cold organic solvent).

-

Metabolite Separation: Separate the parent compound from its metabolites using techniques like High-Performance Liquid Chromatography (HPLC) with a radiodetector.

-

Metabolite Identification: Collect the fractions corresponding to potential metabolites and analyze them using mass spectrometry (MS) to elucidate their structures.

-

Quantification: Quantify the amount of parent compound remaining and the amount of each metabolite formed at each time point to determine the rate of metabolism.

Visualizing Pathways and Workflows

To further elucidate the application of this compound, the following diagrams, generated using the DOT language, illustrate key processes.

This technical guide provides a foundational understanding of the specific activity of this compound and its applications. For specific experimental designs, researchers should consult detailed methodologies in peer-reviewed literature and consider the specific requirements of their studies.

References

Navigating the Radiochemical Landscape: A Technical Guide to the Regulatory Guidelines for Using ¹⁴C Compounds in Laboratories

For Researchers, Scientists, and Drug Development Professionals

The use of Carbon-14 (¹⁴C) as a radiotracer is a cornerstone of modern research, enabling the elucidation of metabolic pathways, the quantification of biological processes, and the development of novel therapeutics. However, the privilege of working with this powerful tool comes with a significant responsibility to ensure the safety of personnel, the public, and the environment. This in-depth technical guide provides a comprehensive overview of the core regulatory guidelines for the laboratory use of ¹⁴C compounds, complete with detailed experimental protocols and visual workflows to support safe and compliant research.

The Regulatory Framework: A Multi-tiered System

The use of radioactive materials, including ¹⁴C, is governed by a hierarchical framework of international recommendations and national regulations. In the United States, the primary regulatory bodies are the Nuclear Regulatory Commission (NRC) and individual "Agreement States" that have assumed regulatory authority from the NRC.[1] Globally, the International Atomic Energy Agency (IAEA) provides standards and guidance for the safe handling and management of radioactive materials.[2]

Licensing and Possession Limits

Prior to acquiring and using ¹⁴C compounds, laboratories must obtain a radioactive materials license from the appropriate regulatory authority.[1] The type of license will dictate the permissible possession limits and the scope of authorized activities.

| License Type | Typical Possession Limit for ¹⁴C (Unsealed Sources) | Typical Use Case |

| Specific License of Limited Scope | < 1 mCi | Initial studies, small-scale experiments |

| Specific License of Broad Scope | 1 mCi - 100 mCi | Routine research and development |

| Medical Use License | > 100 mCi | Diagnostic and therapeutic applications in humans |

Note: These are illustrative limits and can vary based on the specific regulations of the licensing body.

Radiation Safety and Exposure Monitoring

While ¹⁴C is a low-energy beta emitter and does not pose a significant external radiation hazard, internal exposure through inhalation, ingestion, or skin absorption is the primary concern.[3][4]

Occupational Dose Limits

Regulatory agencies establish annual dose limits for individuals working with radioactive materials to minimize the risk of long-term health effects.

| Exposure Type | Annual Limit | Regulatory Basis |

| Total Effective Dose Equivalent (TEDE) | 5 rem (0.05 Sv) | 10 CFR 20 |

| Committed Dose Equivalent (Organ or Tissue) | 50 rem (0.5 Sv) | 10 CFR 20 |

| Lens of the Eye Dose Equivalent | 15 rem (0.15 Sv) | 10 CFR 20 |

| Shallow-Dose Equivalent (Skin or Extremity) | 50 rem (0.5 Sv) | 10 CFR 20 |

Annual Limit on Intake (ALI) and Derived Air Concentration (DAC)

The NRC provides ALI and DAC values for occupational exposure to radionuclides.[5] The ALI is the amount of radioactive material taken into the body of an adult worker in a year that would result in a committed effective dose equivalent of 5 rems.[6]

| Compound Form | Annual Limit on Intake (ALI) - Ingestion | Annual Limit on Intake (ALI) - Inhalation | Derived Air Concentration (DAC) |

| Labeled Organic Compound | 2 mCi | 2 mCi | 1 x 10⁻⁶ µCi/mL |

| Carbon Monoxide | - | 2000 mCi | 7 x 10⁻⁴ µCi/mL |

| Carbon Dioxide | - | 200 mCi | 9 x 10⁻⁵ µCi/mL |

Source: Adapted from 10 CFR 20, Appendix B.[5]

Laboratory Handling and Control Measures

Strict adherence to established protocols for handling and containing ¹⁴C compounds is essential to prevent contamination and internal exposure.

General Handling Precautions

-

Designated Areas: All work with ¹⁴C should be conducted in designated and clearly labeled areas.[7]

-

Personal Protective Equipment (PPE): A lab coat, safety glasses, and disposable gloves are mandatory.[8] For compounds that can penetrate standard gloves, double gloving is recommended.[9]

-

Containment: Use spill trays and absorbent bench paper to contain potential spills.[7]

-

Ventilation: Work with volatile ¹⁴C compounds should be performed in a certified chemical fume hood.[7]

-

No Mouth Pipetting: The use of mouth pipetting is strictly prohibited.[7]

Contamination Monitoring

Regular monitoring of the work area is crucial for detecting and mitigating contamination.

-

Wipe Tests: The preferred method for detecting removable ¹⁴C contamination is through wipe tests analyzed by a Liquid Scintillation Counter (LSC).[10]

-

Survey Meters: A Geiger-Müller (GM) survey meter with a pancake probe can be used for direct monitoring, but it has low efficiency for ¹⁴C and is only effective for detecting higher levels of contamination.[3][10]

| Contamination Level | Action |

| < 200 dpm/100 cm² | Generally considered acceptable for unrestricted areas. |

| 200 - 1000 dpm/100 cm² | Requires decontamination. |

| > 1000 dpm/100 cm² | Area must be restricted and decontaminated immediately. |

Note: Action levels can vary by institution and license conditions.

Radioactive Waste Management

The disposal of ¹⁴C waste is strictly regulated to protect the environment and public health.[2] A comprehensive waste management plan is a critical component of a laboratory's radiation safety program.

Waste Segregation and Storage

Radioactive waste must be segregated from non-radioactive waste and stored in clearly labeled, durable containers.[11] It is also important to segregate ¹⁴C waste from other radionuclides to facilitate proper disposal.

Disposal Pathways

Several disposal options are available for ¹⁴C waste, each with its own set of regulatory limits.

| Disposal Pathway | Typical Regulatory Limit | Notes |

| Sanitary Sewer | 1 mCi/100 gallons of sewage | Based on institutional sewage flow.[12] |

| Incineration | 5 µCi per gram of carbon | Requires appropriate permits and equipment.[12] |

| Burial | 5 µCi/g for biological material; 10 mCi/ft³ for chemical compounds mixed with soil | Must be covered with at least 4 feet of earth.[12] |

| Commercial Waste Broker | Varies by broker and disposal site | The most common method for off-site disposal. |

Note: These are general guidelines, and specific limits may vary by jurisdiction. Always consult your institution's Radiation Safety Officer and local regulations.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving ¹⁴C compounds.

Liquid Scintillation Counting (LSC)

LSC is the most common and accurate method for quantifying the amount of ¹⁴C in a sample.[13]

Methodology:

-

Sample Preparation:

-

For liquid samples (e.g., from in vitro assays), directly pipette a known volume into a scintillation vial.

-

For solid samples (e.g., tissue homogenates, filter paper from wipe tests), place the sample in the bottom of a scintillation vial.

-

-

Addition of Scintillation Cocktail:

-

Add an appropriate volume of a commercially available scintillation cocktail to the vial. The cocktail contains fluors that emit light when they interact with the beta particles from ¹⁴C.

-

-

Vial Capping and Mixing:

-

Securely cap the vial and vortex briefly to ensure thorough mixing of the sample and cocktail.

-

-

Dark Adaptation:

-

Place the vials in a dark, cool environment for at least 30 minutes to allow for the decay of any chemiluminescence or phosphorescence.

-

-

Counting:

-

Load the vials into the LSC instrument.

-

Select the appropriate counting protocol for ¹⁴C. Modern LSCs have pre-programmed windows for common isotopes.

-

Initiate the counting sequence. The instrument will measure the light output from each vial and convert it to disintegrations per minute (DPM), which is a direct measure of the amount of radioactivity.

-

-

Data Analysis:

-

The LSC software will typically provide the results in counts per minute (CPM) and DPM. DPM values should be used for all quantitative analyses as they are corrected for counting efficiency.

-

Autoradiography

Autoradiography is a technique used to visualize the distribution of ¹⁴C-labeled compounds within a sample, such as a tissue section or a gel.[11]

Methodology:

-

Sample Preparation:

-

Prepare the sample (e.g., cryosection of a tissue, dried electrophoresis gel) and ensure it is completely dry.

-

For tissue sections, mount them on a microscope slide.

-

-

Exposure:

-

In a darkroom under a safelight, place the sample in direct contact with a piece of X-ray film or a phosphor imaging screen within a light-tight cassette.

-

For low-energy beta emitters like ¹⁴C, direct contact between the sample and the film is crucial.[11]

-

-

Storage:

-

Store the cassette at room temperature for the duration of the exposure.[11] Exposure times can range from hours to weeks depending on the amount of radioactivity in the sample.

-

-

Development (for X-ray film):

-

After the desired exposure time, remove the film from the cassette in the darkroom.

-

Develop the film according to the manufacturer's instructions using appropriate developer and fixer solutions.

-

-

Imaging (for phosphor screens):

-

Scan the phosphor screen using a phosphor imager to generate a digital image of the radiolabel distribution.

-

-

Analysis:

-

The resulting image will show dark areas corresponding to the locations of the ¹⁴C-labeled compound. The intensity of the signal is proportional to the concentration of the radionuclide.

-

In Vitro Metabolic Stability Assay

This assay is used to determine the rate at which a ¹⁴C-labeled compound is metabolized by liver enzymes, typically in liver microsomes or hepatocytes.[14]

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of the ¹⁴C-labeled test compound in a suitable solvent (e.g., DMSO).

-

Thaw cryopreserved hepatocytes or liver microsomes according to the supplier's protocol.

-

Prepare the incubation medium (e.g., Williams' Medium E for hepatocytes) and warm to 37°C.[14]

-

-

Incubation Setup:

-

In a multi-well plate, add the incubation medium.

-

Add the ¹⁴C-labeled test compound to the wells to achieve the desired final concentration.

-

-

Initiation of Reaction:

-

Add the hepatocytes or microsomes to the wells to start the metabolic reaction. For microsomal assays, an NADPH regenerating system is also added.

-

-

Time-Course Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in individual wells by adding a quenching solution (e.g., cold acetonitrile).

-

-

Sample Processing:

-